molecular formula C15H21BN2O7S B8526108 B-[2-[[(4,5-dimethyl-3-isoxazolyl)[(2-methoxyethoxy)methyl]amino]sulfonyl]phenyl]Boronic acid

B-[2-[[(4,5-dimethyl-3-isoxazolyl)[(2-methoxyethoxy)methyl]amino]sulfonyl]phenyl]Boronic acid

Cat. No.: B8526108
M. Wt: 384.2 g/mol
InChI Key: UWTINOJTWXLCEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

B-[2-[[(4,5-dimethyl-3-isoxazolyl)[(2-methoxyethoxy)methyl]amino]sulfonyl]phenyl]Boronic acid is a useful research compound. Its molecular formula is C15H21BN2O7S and its molecular weight is 384.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H21BN2O7S

Molecular Weight

384.2 g/mol

IUPAC Name

[2-[(4,5-dimethyl-1,2-oxazol-3-yl)-(2-methoxyethoxymethyl)sulfamoyl]phenyl]boronic acid

InChI

InChI=1S/C15H21BN2O7S/c1-11-12(2)25-17-15(11)18(10-24-9-8-23-3)26(21,22)14-7-5-4-6-13(14)16(19)20/h4-7,19-20H,8-10H2,1-3H3

InChI Key

UWTINOJTWXLCEI-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=CC=C1S(=O)(=O)N(COCCOC)C2=NOC(=C2C)C)(O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of the title compound of step C (22.16 g, 52.85 mmol) in 264 ml THF at -95° C., n-butyl lithium (2M solution in pentane, 29.07 ml, 58.14 mmol) was added. The mixture was stirred at -95° C. for 10 minutes and trimethylborate (6.59 g, 63.42 mmol) was added and stirred at -78° C. for 15 minutes. The cold bath was removed and the mixture was warmed to room temperature slowly and stirred at room temperature for 0.5 hr. The mixture was then cooled to 0° C. and 100 ml 3N HCl was added dropwise. After stirring for 30 minutes, the mixture was extracted with CH2Cl2 (300 ml, 100 ml). The combined organic extracts were washed with 30 ml brine, dried and concentrated to give 2-borono-N-(4,5-dimethyl-3-isoxazolyl)-N-[(2-methoxyethoxy)methyl]benzenesulfonamide as a gum.
Quantity
22.16 g
Type
reactant
Reaction Step One
Quantity
29.07 mL
Type
reactant
Reaction Step One
Name
Quantity
264 mL
Type
solvent
Reaction Step One

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